

Mechanism of Action: Distinct Approaches to Correcting F508del-CFTR

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Compound of Interest

Compound Name: IDOR-4

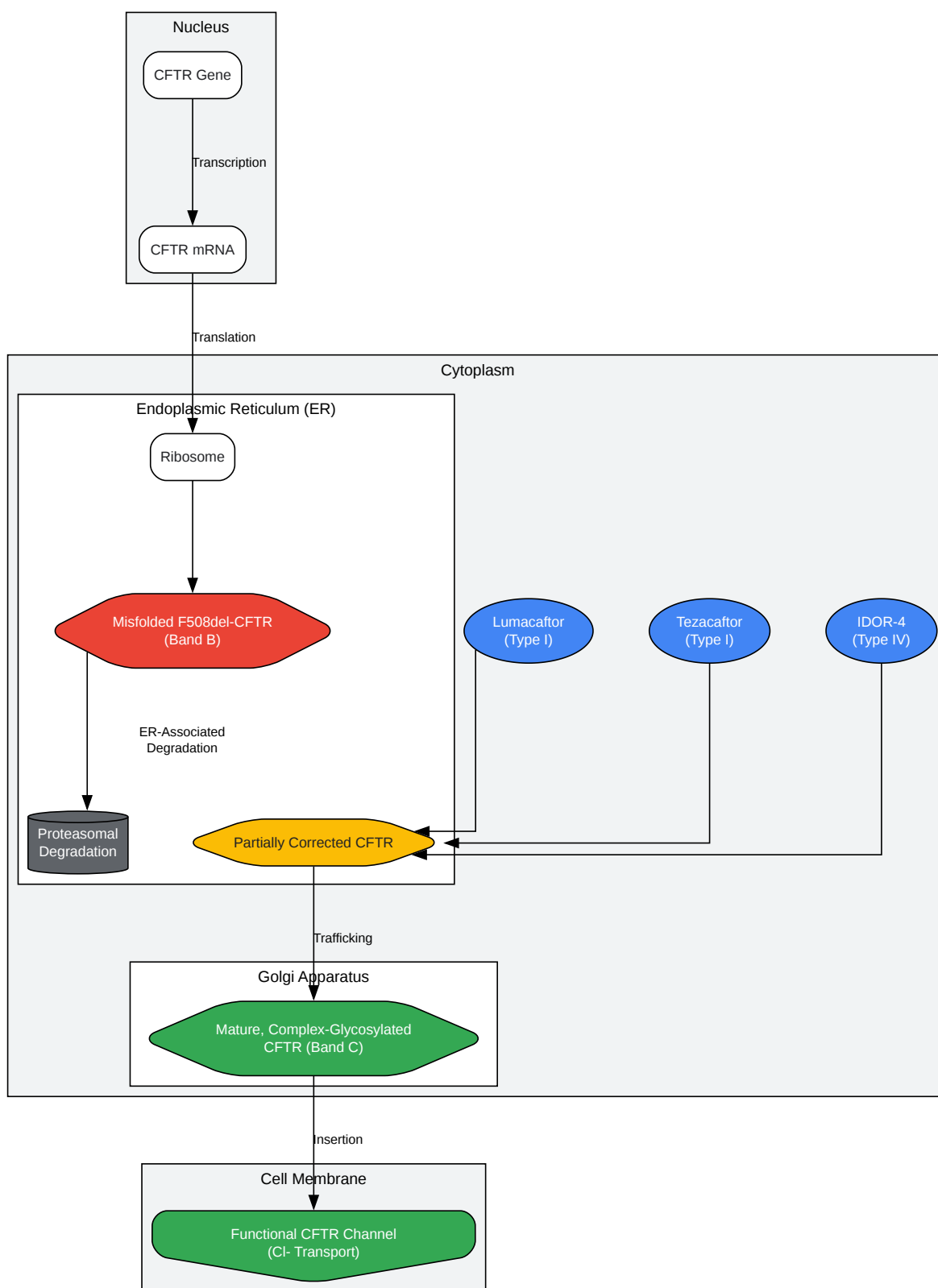
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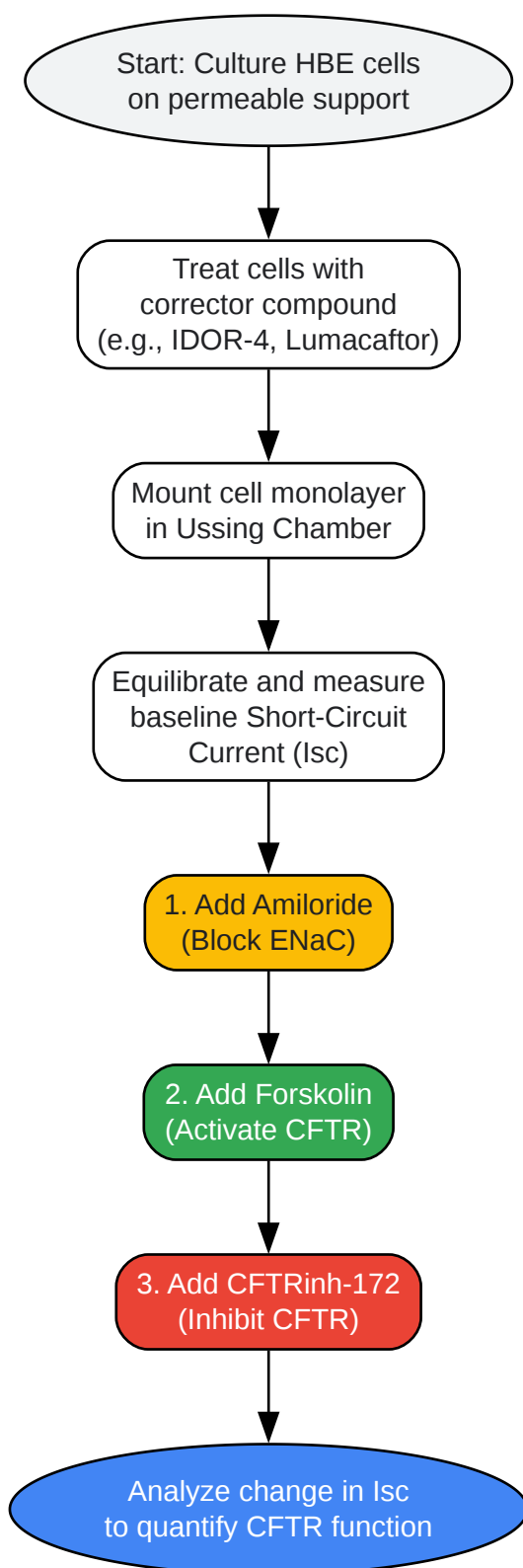
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Cystic fibrosis is most commonly caused by the F508del mutation, which leads to misfolding of the CFTR protein and its subsequent degradation in the endoplasmic reticulum (ER), preventing it from reaching the cell surface to function as a chloride channel.[1][2] CFTR correctors are small molecules designed to rescue the processing and trafficking of this misfolded protein.

Lumacaftor and Tezacaftor (Type I Correctors): Both lumacaftor and tezacaftor are classified as type I correctors. They are understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding helps to stabilize the protein's conformation, allowing it to better navigate cellular quality control checkpoints, escape ER-associated degradation, and traffic to the cell surface.[1][3][4] Tezacaftor was developed as a second-generation corrector with an improved side-effect profile compared to lumacaftor. Both are approved for use in combination with a potentiator, ivacaftor, which enhances the channel-opening probability of the CFTR protein once it is at the cell surface.[3][5]

IDOR-4 (Type IV Corrector): Preclinical research has identified **IDOR-4** as a novel, highly effective macrocyclic CFTR corrector that defines a new "type-IV" class.[6] Unlike type I correctors, **IDOR-4** is proposed to have a distinct binding site within a cavity between the lasso helix-1 (Lh1) and transmembrane helix-1 of MSD1.[6] Its mechanism is thought to promote the co-translational assembly of Lh1, MSD1, and MSD2. This unique mode of action is additive to other known corrector types, suggesting it addresses a different aspect of the F508del-CFTR folding defect.[6]





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References

- 1. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
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